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Compound of Interest

Compound Name: CDK8-IN-16

Cat. No.: B1150355

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of CDK8-IN-16, a potent
dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19),
in the context of leukemia research. The information provided is intended to facilitate the
investigation of the therapeutic potential and mechanism of action of CDK8-IN-16 in various
leukemia subtypes.

Introduction to CDKS8 as a Target in Leukemia

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical oncogenic driver in various
malignancies, including acute myeloid leukemia (AML).[1][2] As a component of the Mediator
complex, CDK8 plays a pivotal role in regulating gene transcription.[3] Its dysregulation in
leukemia can lead to the activation of oncogenic signaling pathways, making it an attractive
target for therapeutic intervention.[3][4] CDK8 often exerts its influence through the
phosphorylation of transcription factors, notably members of the Signal Transducer and
Activator of Transcription (STAT) family, such as STAT1 and STAT5, which are known to be
constitutively activated in many leukemia types.[5][6][7]

CDKB8-IN-16 (also referred to as Compound 51) is an orally active, potent dual inhibitor of
CDK8 and its paralog CDK19.[8][9][10] Its high affinity and specificity make it a valuable tool for
elucidating the role of CDK8/19 in leukemia pathogenesis and for preclinical assessment as a
potential therapeutic agent.
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Data Presentation: In Vitro Activity of CDK8-IN-16
and Comparative Inhibitors

The following tables summarize the reported in vitro potency of CDK8-IN-16 and provide a
comparative overview with other notable CDKS8 inhibitors investigated in the context of
leukemia.

Table 1: In Vitro Potency of CDK8-IN-16

Target/Pathway IC50 (nM) Cell Line
CDK8 5.1

CDK19 5.6

Phospho-STAT1 (Ser727) 17.9 SW620
WNT Signaling Pathway 7.2 7dF3

Data sourced from MedChemExpress product information.[2][8][9][10][11]

Table 2: Comparative Anti-proliferative Activity of CDK8 Inhibitors in AML Cell Lines

Compound Cell Line IC50/GC50 (pM) Source
Compound 12 MOLM-13 0.02+£0.01 [5171112]
MV4-11 0.03 +0.01 [5][7]1[12]

Unnamed Inhibitor [I] MOLM-13 0.00002 (CDK8 IC50) [1]
MV4-11 0.00003 (CDK8 IC50)  [1]

CDKS8-IN-7 MOLM-13 5.9 [9]
OCI-AML3 4.8 [9]

MV4-11 5.4 [9]

Senexin C MV4-11 - (Inhibits growth) [8]
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Mechanism of Action: Inhibition of the CDKS8ISTAT
Signaling Axis

In leukemia, particularly AML, the JAK/STAT pathway is often constitutively active and plays a
crucial role in promoting cell proliferation and survival.[6] CDK8 can directly phosphorylate
STAT1 at serine 727 (Ser727) and is implicated in the phosphorylation of STAT5, enhancing
their transcriptional activity.[1][5][6][7] By inhibiting CDK8, CDK8-IN-16 is expected to decrease
the phosphorylation of STAT1 and STAT5, leading to the downregulation of their target genes,
which are involved in cell cycle progression and apoptosis resistance.
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CDKS8-IN-16 inhibits the CDK8-mediated phosphorylation of STAT proteins in leukemia cells.
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Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of CDK8-
IN-16 in leukemia research.

In Vitro Kinase Assay for CDK8

Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK8-IN-16 against
purified CDK8/Cyclin C enzyme.

Materials:

e Recombinant human CDK8/Cyclin C (e.g., from SignalChem)

o Kinase buffer (e.g., 40 mM Tris-HCI pH 7.4, 20 mM MgCI2, 0.1 mg/mL BSA)
e Substrate (e.g., generic peptide substrate like AMARAASAAALARRR)

e ATP (at Km concentration for CDK8)

o ADP-Glo™ Kinase Assay kit (Promega) or similar

o CDKB8-IN-16 (dissolved in DMSO)

» 384-well white plates

Procedure:

o Prepare serial dilutions of CDK8-IN-16 in DMSO, then dilute further in kinase buffer.

Add 2.5 pL of the diluted CDK8-IN-16 or DMSO (vehicle control) to the wells of a 384-well
plate.

Add 2.5 pL of the CDK8/Cyclin C enzyme solution to each well.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 5 pL of a solution containing the substrate and ATP.
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e |ncubate for 1 hour at 30°C.

» Stop the reaction and measure the remaining ATP (and generated ADP) according to the
ADP-GIlo™ kit manufacturer's instructions.

e Luminescence is measured using a plate reader.

» Calculate the percentage of inhibition for each concentration of CDK8-IN-16 relative to the
DMSO control.

o Determine the IC50 value by fitting the data to a four-parameter logistic curve using
appropriate software (e.g., GraphPad Prism).

Cell Viability/Proliferation Assay

Objective: To assess the anti-proliferative effect of CDK8-IN-16 on leukemia cell lines.

Materials:

Leukemia cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

CDKB8-IN-16 (dissolved in DMSO)

96-well clear-bottom black plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay kit

Procedure:

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 pL of
complete medium.

Prepare serial dilutions of CDK8-IN-16 in culture medium.

Add 10 pL of the diluted compound or DMSO (vehicle control) to the respective wells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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o Equilibrate the plate to room temperature for 30 minutes.

o Add CellTiter-Glo® reagent according to the manufacturer's protocol (typically 100 uL per
well).

e Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure luminescence with a plate reader.

o Calculate the percentage of viability for each concentration relative to the DMSO control and
determine the GC50/IC50 value.

Western Blot Analysis for Phospho-STAT1/5

Objective: To determine the effect of CDK8-IN-16 on the phosphorylation of STAT1 and STAT5
in leukemia cells.

Materials:

e Leukemia cell lines

o CDKB8-IN-16

o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit (Thermo Fisher Scientific)

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-phospho-STATS5,
anti-total-STAT5, anti-GAPDH or (-actin (loading control).

o HRP-conjugated secondary antibodies
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e Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed leukemia cells and allow them to grow to a suitable density.

Treat cells with various concentrations of CDK8-IN-16 or DMSO for a specified time (e.g., 4-
24 hours).

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using the BCA assay.

Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

Quantify band intensities using software like ImageJ and normalize phospho-protein levels to
total protein and the loading control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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